molecular formula C22H26N6O4 B11193826 Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11193826
M. Wt: 438.5 g/mol
InChI Key: OREUEFQZCPQKON-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include atoms other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with pyrimidin-2-ylpiperazine under specific conditions . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form. Substitution reactions could yield a variety of products depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.

Comparison with Similar Compounds

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H26N6O4

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H26N6O4/c1-3-32-20(30)17-18(15-7-4-5-8-16(15)31-2)25-22(26-19(17)29)28-13-11-27(12-14-28)21-23-9-6-10-24-21/h4-10,17-18H,3,11-14H2,1-2H3,(H,25,26,29)

InChI Key

OREUEFQZCPQKON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4OC

Origin of Product

United States

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